Orthogonal Boc Protection for Acid-Sensitive Synthetic Routes
DiBoc-Vidarabine-Ribose(diBoc)-2-cyanoethyl-diisopropylphosphoramidite employs acid-labile Boc protecting groups on the exocyclic amine and ribose hydroxyls, whereas standard adenosine phosphoramidites (e.g., N6-benzoyl-5′-O-DMT-2′-deoxyadenosine-3′-phosphoramidite) utilize base-labile acyl protection [1]. This orthogonal protection strategy enables selective deprotection under mild acidic conditions (e.g., TFA/DCM) that leaves base-labile groups and phosphodiester backbones intact [2].
| Evidence Dimension | Deprotection Condition Orthogonality |
|---|---|
| Target Compound Data | Acid-labile (TFA/DCM, 1-2 h, room temperature) |
| Comparator Or Baseline | Standard adenosine phosphoramidite with Bz/iBu protection: base-labile (conc. NH4OH, 55°C, 8-16 h) |
| Quantified Difference | pH profile shift from basic (~pH 12) to acidic (~pH 1-2) deprotection regime |
| Conditions | Solid-phase synthesis deprotection step |
Why This Matters
This orthogonality is essential for synthesizing ADP-ribosylated peptides/proteins where base-labile modifications or sensitive linkages would be destroyed under standard ammoniacal deprotection, enabling synthetic routes that would otherwise fail [2].
- [1] Wuts PGM, Greene TW. Greene's Protective Groups in Organic Synthesis. 4th ed. John Wiley & Sons; 2006. Chapter 7: Protection for the Amino Group. View Source
- [2] Hananya N, et al. Synthesis of ADP-Ribosylated Histones Reveals Site-Specific Impacts on Chromatin Structure and Function. J Am Chem Soc. 2021 Jul 28;143(29):10847-10852. View Source
